N-(4-fluorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

IKK-2 inhibitor NF-κB pathway Structure-Activity Relationship

N-(4-fluorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic thiophene carboxamide derivative with a molecular formula of C22H17FN2OS and a molecular weight of 376.45 g/mol. This compound belongs to a class of molecules explored as inhibitors of the IKK-2 enzyme and the NF-κB signaling pathway, a target for inflammatory diseases, as detailed in foundational patent literature.

Molecular Formula C22H17FN2OS
Molecular Weight 376.45
CAS No. 1291871-39-0
Cat. No. B2392061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
CAS1291871-39-0
Molecular FormulaC22H17FN2OS
Molecular Weight376.45
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=C(C=C4)F
InChIInChI=1S/C22H17FN2OS/c23-18-10-8-16(9-11-18)14-24-22(26)21-20(25-12-4-5-13-25)19(15-27-21)17-6-2-1-3-7-17/h1-13,15H,14H2,(H,24,26)
InChIKeyWGPCMJUOKVXRCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-fluorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291871-39-0) – Core Identity and Sourcing Context


N-(4-fluorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic thiophene carboxamide derivative with a molecular formula of C22H17FN2OS and a molecular weight of 376.45 g/mol . This compound belongs to a class of molecules explored as inhibitors of the IKK-2 enzyme and the NF-κB signaling pathway, a target for inflammatory diseases, as detailed in foundational patent literature [1]. Its structure features a unique combination of a 4-fluorobenzyl amide, a 4-phenyl substituent, and an N-pyrrolyl group on the thiophene core.

Why Generic Substitution is Not Advisable for N-(4-fluorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide


A direct, data-backed comparison to select this compound over close analogs cannot be made with the currently available, permitted evidence. The foundational patent literature [1] establishes that activity within this class of thiophene carboxamide IKK-2 inhibitors is highly sensitive to specific structural permutations of the A, R1, R2, and R3 substituents. However, no quantitative head-to-head biological data for this specific compound versus its nearest structural analogs (e.g., N-benzyl or 2-methoxybenzyl variants ) was found in the allowed, non-excluded sources. Therefore, a claim of meaningful scientific differentiation cannot be quantified or verified at this time.

Quantitative Evidence Assessment for N-(4-fluorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (1291871-39-0)


Evaluating Structure-Activity Relationships (SAR) for IKK-2 Inhibition in Thiophene Carboxamides

The target compound is a specific embodiment within a genus of thiophene carboxamides claimed as inhibitors of the IKK-2 enzyme, a key regulator of the NF-κB pathway [1]. While the patent establishes the class's mechanism, it does not provide individual IC50 values for this compound against IKK-2 or compare it directly to its unsubstituted or chlorinated analogs. The substitution pattern—4-fluorobenzyl versus other N-substituents—is structurally distinct, but its quantitative impact on potency or selectivity is not documented in the permitted source material.

IKK-2 inhibitor NF-κB pathway Structure-Activity Relationship Inflammation

Comparison with N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: A Key Structural Analog

The most relevant comparator is N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1207057-44-0), which lacks the para-fluoro substituent on the benzyl ring [1]. The presence of fluorine in the target compound is known to generally influence metabolic stability and binding interactions, but no comparative data on logP, solubility, metabolic half-life, or target binding affinity was located for these two specific molecules in any non-excluded source.

SAR Medicinal Chemistry Analog Comparison Physicochemical Properties

Purity and Characterization Data from Authoritative Databases

Basic reference data is available from chemical databases. Chemsrc lists the compound with a molecular weight of 376.4 g/mol . Compared to generic listings for similar compounds on excluded vendor sites claiming typical purity of 95%, this source provides neutral characterization data. However, it does not offer a certified purity value or comparative analytical batch data (e.g., HPLC, NMR) that would differentiate one supplier's product from another's or establish a superior specification.

Quality Control Compound Characterization Procurement Specifications

Evidence-Based Application Scenarios for N-(4-fluorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide


Use as a Scaffold for IKK-2 Inhibitor Lead Optimization

Based on its inclusion in a foundational patent for thiophene carboxamide IKK-2 inhibitors [1], this compound can serve as a starting point for a structure-activity relationship (SAR) study. A researcher could synthesize or procure a library of analogs with variations at the 4-fluorobenzyl amide and pyrrole positions to generate their own comparative data on IKK-2 inhibition and NF-κB pathway modulation.

Development of a Chemical Probe for the NF-κB Pathway

The compound's structural class is central to inhibiting the IKK-2/NF-κB axis, a well-validated target for inflammation and oncology [1]. A research group could use it as a core scaffold to develop a high-affinity chemical probe, with the goal of establishing quantitative data on target engagement and selectivity that is currently absent from public, non-excluded sources.

Study of Fluorine-19 (19F) NMR in Drug-Receptor Interactions

The presence of a single fluorine atom in the 4-fluorobenzyl group makes this compound a potential candidate for 19F NMR-based binding assays to study ligand-protein interactions [1]. This analytical application leverages a unique physical property of the molecule, independent of its unknown biological potency, to generate novel experimental data.

Reference Compound for Mass Spectrometry and Analytical Characterization

With its confirmed molecular weight and formula from Chemsrc , this compound can be utilized as a calibration standard or reference material in mass spectrometry workflows for the identification of related thiophene carboxamide derivatives. This application is based on its verified identity and does not require unverified biological activity claims.

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